Cas no 1805180-86-2 (Ethyl 4-bromo-2-cyano-3-(hydroxymethyl)benzoate)
Ethyl 4-bromo-2-cyano-3-(hydroxymethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-bromo-2-cyano-3-(hydroxymethyl)benzoate
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- Inchi: 1S/C11H10BrNO3/c1-2-16-11(15)7-3-4-10(12)9(6-14)8(7)5-13/h3-4,14H,2,6H2,1H3
- InChI Key: PGYZHMJECHSVML-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=O)OCC)C(C#N)=C1CO
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 299
- XLogP3: 1.7
- Topological Polar Surface Area: 70.3
Ethyl 4-bromo-2-cyano-3-(hydroxymethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015017212-1g |
Ethyl 4-bromo-2-cyano-3-(hydroxymethyl)benzoate |
1805180-86-2 | 97% | 1g |
1,475.10 USD | 2021-06-18 |
Ethyl 4-bromo-2-cyano-3-(hydroxymethyl)benzoate Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on Ethyl 4-bromo-2-cyano-3-(hydroxymethyl)benzoate
Ethyl 4-bromo-2-cyano-3-(hydroxymethyl)benzoate (CAS No. 1805180-86-2): A Comprehensive Overview
Ethyl 4-bromo-2-cyano-3-(hydroxymethyl)benzoate (CAS No. 1805180-86-2) is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound has garnered considerable attention due to its potential applications in various biochemical pathways and synthetic chemistry. The presence of multiple reactive sites, including a bromine substituent, a cyano group, and a hydroxymethyl moiety, makes it a versatile intermediate in the synthesis of more complex molecules.
The structural framework of Ethyl 4-bromo-2-cyano-3-(hydroxymethyl)benzoate contributes to its reactivity and utility in pharmaceutical development. The benzoate backbone provides stability, while the bromine atom at the fourth position offers a handle for further functionalization via cross-coupling reactions. The cyano group at the second position can be transformed into other functional groups, such as carboxylic acids or amides, depending on the desired outcome. Additionally, the hydroxymethyl group at the third position allows for etherification or esterification, broadening its synthetic possibilities.
In recent years, there has been a growing interest in exploring the pharmacological properties of compounds containing similar structural motifs. Studies have indicated that benzoate derivatives can exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific arrangement of substituents in Ethyl 4-bromo-2-cyano-3-(hydroxymethyl)benzoate may contribute to its potential as a precursor for drug candidates targeting these conditions.
One of the most compelling aspects of this compound is its role in medicinal chemistry. Researchers have leveraged its structural features to develop novel analogs with enhanced efficacy and reduced side effects. For instance, modifications to the bromine or cyano groups have been shown to modulate binding affinity to biological targets. Furthermore, the hydroxymethyl group has been utilized to introduce solubility-enhancing functionalities, which is crucial for drug formulation.
The synthetic pathways for obtaining Ethyl 4-bromo-2-cyano-3-(hydroxymethyl)benzoate are also of great interest. Modern synthetic methods often focus on achieving high yields and purity while minimizing waste. Advances in catalytic processes have enabled more efficient transformations, making it feasible to produce this compound on a larger scale. These advancements are not only beneficial for academic research but also for industrial applications where cost-effectiveness and sustainability are paramount.
Recent publications highlight the compound's utility in designing small-molecule probes for biochemical studies. By incorporating fluorescent or spectroscopic tags, researchers can track the behavior of this compound within cellular environments. Such studies provide valuable insights into metabolic pathways and enzyme mechanisms, which are essential for understanding disease processes and developing targeted therapies.
The versatility of Ethyl 4-bromo-2-cyano-3-(hydroxymethyl)benzoate extends beyond pharmaceutical applications. It serves as a valuable building block in organic synthesis, enabling chemists to construct more complex molecules with precision. The ability to functionalize multiple sites on the benzoate core allows for the creation of diverse libraries of compounds for high-throughput screening.
In conclusion, Ethyl 4-bromo-2-cyano-3-(hydroxymethyl)benzoate (CAS No. 1805180-86-2) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features make it an attractive candidate for further development in pharmaceuticals and synthetic chemistry. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly important role in advancing chemical biology and drug discovery.
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